molecular formula C14H12S3 B428851 2',5'-Dimethyl-2,3':4',2''-terthiophene

2',5'-Dimethyl-2,3':4',2''-terthiophene

Cat. No.: B428851
M. Wt: 276.4g/mol
InChI Key: SOBPHELVZJNNFE-UHFFFAOYSA-N
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Description

2',5'-Dimethyl-2,3':4',2''-terthiophene is a terthiophene derivative featuring methyl substituents at the 2' and 5' positions of the central thiophene ring. Terthiophenes, oligomers of thiophene, are π-conjugated systems widely studied for their electronic, optical, and self-assembly properties, making them valuable in organic electronics, sensors, and photovoltaics . The introduction of methyl groups in specific positions modulates steric effects, electronic structure, and intermolecular interactions, which influence polymerization behavior, crystallinity, and conductivity .

Properties

Molecular Formula

C14H12S3

Molecular Weight

276.4g/mol

IUPAC Name

2,5-dimethyl-3,4-dithiophen-2-ylthiophene

InChI

InChI=1S/C14H12S3/c1-9-13(11-5-3-7-15-11)14(10(2)17-9)12-6-4-8-16-12/h3-8H,1-2H3

InChI Key

SOBPHELVZJNNFE-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)C)C2=CC=CS2)C3=CC=CS3

Canonical SMILES

CC1=C(C(=C(S1)C)C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Positions and Key Structural Features

Compound Substituents and Positions Key Structural Characteristics
2',5'-Dimethyl-2,3':4',2''-terthiophene Methyl at 2' and 5' positions (central ring) Moderate steric hindrance; planar α,α'-bonding in polymers
Poly(terthiophene) (TT) Unsubstituted High α,α'-coupling; limited steric effects
Poly(3',4'-ethylenedioxy-terthiophene) (TET) Ethylenedioxy at 3',4' positions (central ring) Reduced steric distortion; enhanced π-conjugation
3,3''-Dimethyl-2,2':5',2''-terthiophene (DM3T) Methyl at 3 and 3'' positions (terminal rings) Steric distortion at terminal rings; weak hydrogen bonding in crystals
3',4'-Dimethoxy-terthiophene (TMT) Methoxy at 3',4' positions (central ring) Increased steric hindrance; amorphous polymer structure

Key Findings :

  • Steric Effects : Methyl groups in 2',5' positions (target compound) impose less steric distortion than 3,3''-dimethyl (DM3T) or 3',4'-dimethoxy (TMT) substituents, enabling better π-orbital overlap .
  • Electronic Effects: Methyl groups are weaker electron donors compared to methoxy or ethylenedioxy groups, leading to lower oxidation potentials in polymers .
  • Polymerization : α,α'-bonding dominates in 2',5'-dimethyl derivatives, similar to TT, but with reduced β-defects compared to TMT .

Physicochemical Properties

Table 2: Comparative Properties of Terthiophene Polymers

Property 2',5'-Dimethyl-terthiophene Polymer Poly(TT) Poly(TET) Poly(TMT)
Conductivity (S/cm) Moderate (10⁻³–10⁻²) 10⁻²–10⁻¹ 10⁻¹–1 10⁻⁴–10⁻³
Thermal Stability (°C) ~250 ~200 ~300 ~180
Crystallinity Semi-crystalline Low High Amorphous
Oxidation Potential (V) +0.8–1.0 +1.0–1.2 +0.5–0.7 +0.9–1.1

Key Findings :

  • Conductivity : The 2',5'-dimethyl derivative shows intermediate conductivity between TT and TMT due to balanced steric and electronic effects. TET’s ethylenedioxy group enhances conductivity via improved planarization .
  • Thermal Stability : Methyl substituents improve stability over TT but are inferior to TET’s rigid ethylenedioxy bridge .
  • Crystallinity : Crystallinity follows the order TET > 2',5'-dimethyl > TT > TMT, correlating with substituent-induced planarity .

Preparation Methods

Kumada Coupling of Methyl-Substituted Thiophene Monomers

Kumada coupling enables the sequential assembly of methyl-functionalized thiophene units. For example, 2-bromo-5-methylthiophene undergoes nickel-catalyzed coupling with a Grignard reagent derived from 3-bromo-2-methylthiophene to form the central and terminal rings. Key conditions:

  • Catalyst: Ni(dppp)Cl₂ (1–3 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 60–80°C

  • Yield: 68–84%

Table 1: Kumada Coupling Parameters for Terthiophene Synthesis

Starting MaterialCatalystReaction TimeYieldReference
2-Bromo-5-methylthiopheneNi(dppp)Cl₂24–48 h84%
3-Bromo-2-methylthiopheneNi(PPh₃)₄12 h76%

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

Suzuki coupling offers improved functional group tolerance. 2-Methyl-3-thienylboronic acid reacts with 4-bromo-2-methylthiophene under palladium catalysis to construct the terthiophene framework.

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: Toluene/water (3:1)

  • Yield: 73–89%

Cyclization Approaches via the Fiesselmann Reaction

The Fiesselmann reaction facilitates thiophene ring closure from diketone precursors. A diketone intermediate with pre-installed methyl groups undergoes cyclization in the presence of Lawesson’s reagent or Na₂S·9H₂O.

Example Protocol:

  • React 1-(5-bromo-2-methylphenyl)-2-chloroethenone with Na₂S·9H₂O in DMF at 60°C.

  • Add 3-chloro-3-(4-fluorophenyl)-2-propenal to form the thiophene core.

  • Yield: 81–93% for methyl-substituted intermediates.

Directed Lithiation and Quenching

Directed ortho-metallation (DoM) allows regioselective methyl group installation. A brominated terthiophene precursor is treated with LDA (lithium diisopropylamide) at −78°C, followed by quenching with methyl iodide.

Critical Observations:

  • Lithiation at the 5-position occurs preferentially due to steric and electronic effects.

  • Post-lithiation methylation yields 2',5'-dimethyl products in 65–72% yield.

Oxidative Coupling of Methylthiophene Monomers

Oxidative homo-coupling of 2-methylthiophene-5-boronic acid using Cu(OAc)₂ or FeCl₃ generates the terthiophene structure.

Optimized Conditions:

  • Oxidant: Cu(OAc)₂ (2 equiv)

  • Solvent: Dichloromethane

  • Reaction Time: 6 h

  • Yield: 58–64%

Post-Synthetic Modification of Terthiophene Scaffolds

Friedel-Crafts Alkylation

Preformed terthiophene undergoes Friedel-Crafts methylation using MeCl/AlCl₃. However, this method suffers from poor regioselectivity (<50% desired product).

Radical Methylation

Photochemical radical addition of dimethylzinc to terthiophene in the presence of AIBN initiates C–H functionalization. This approach achieves 22–35% yield but requires rigorous exclusion of oxygen .

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